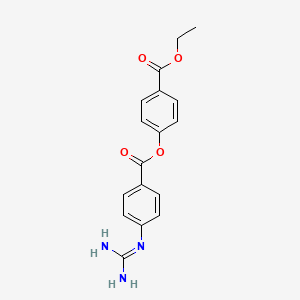
4'-Carboethoxyphenyl 4-guanidinobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Carboethoxyphenyl 4-guanidinobenzoate is a chemical compound with the molecular formula C17H17N3O4. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound consists of a benzoate ester linked to a guanidine group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxyphenyl 4-guanidinobenzoate typically involves the esterification of 4-guanidinobenzoic acid with 4-carboethoxyphenol. The reaction is carried out under acidic or basic conditions, often using catalysts such as sulfuric acid or sodium hydroxide. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4’-Carboethoxyphenyl 4-guanidinobenzoate may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial production also emphasizes the importance of optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4’-Carboethoxyphenyl 4-guanidinobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4’-Carboethoxyphenyl 4-guanidinobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research explores its potential therapeutic applications, including its role as an anti-obesity agent and its effects on metabolic pathways.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4’-Carboethoxyphenyl 4-guanidinobenzoate involves its interaction with specific molecular targets, such as enzymes. The guanidine group can mimic the lysine residue of substrates, leading to the inhibition of enzymes like enteropeptidase. This inhibition affects metabolic pathways and can result in therapeutic effects, such as reduced fat absorption in the treatment of obesity.
Comparación Con Compuestos Similares
Similar Compounds
4’-Carbomethoxyphenyl 4-guanidinobenzoate: Similar in structure but with a methoxy group instead of an ethoxy group.
4-Nitrophenyl 4-guanidinobenzoate: Contains a nitro group, making it a potent protease inhibitor.
Phenyl 4-guanidinobenzoate: Lacks the ester group, providing different chemical properties.
Uniqueness
4’-Carboethoxyphenyl 4-guanidinobenzoate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
52134-52-8 |
|---|---|
Fórmula molecular |
C17H17N3O4 |
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
(4-ethoxycarbonylphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C17H17N3O4/c1-2-23-15(21)11-5-9-14(10-6-11)24-16(22)12-3-7-13(8-4-12)20-17(18)19/h3-10H,2H2,1H3,(H4,18,19,20) |
Clave InChI |
QQEFLVAOLVLVTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



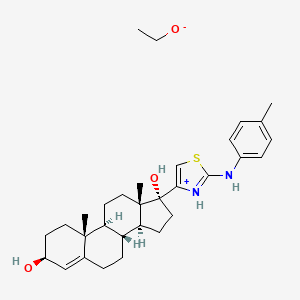
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)
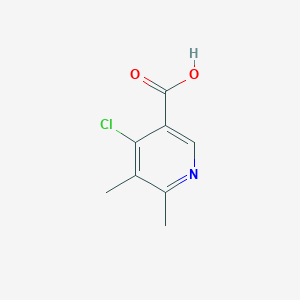
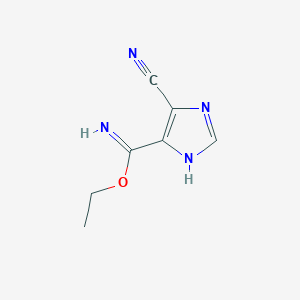
![(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)
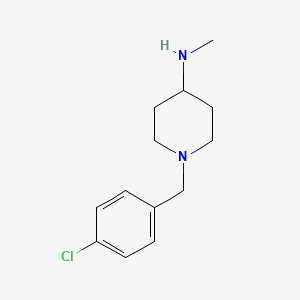
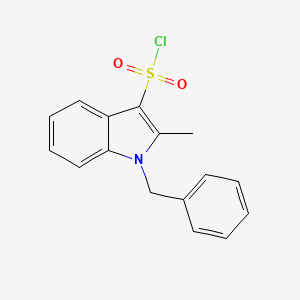
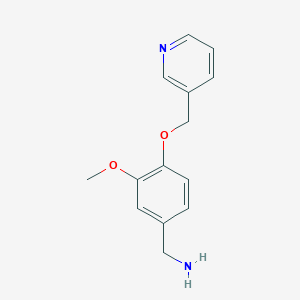
![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)
